molecular formula C6H10N4O B11182746 [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B11182746
M. Wt: 154.17 g/mol
InChI Key: VUPXRFREZQRQCV-UHFFFAOYSA-N
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Description

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that contains both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of azetidine derivatives with triazole precursors. One common method includes the reaction of azetidine-3-carboxylic acid tert-butyl ester with 4-azido-1-butanol under copper-catalyzed [3+2] cycloaddition conditions. This reaction is carried out in the presence of sodium hydride and cyclopropyl methyl bromide.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine and triazole rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or triazole rings .

Scientific Research Applications

Chemistry: In chemistry, [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions .

Mechanism of Action

The mechanism of action of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine and triazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: What sets [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of azetidine and triazole rings, which provides a unique scaffold for drug design and development. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets.

Properties

IUPAC Name

[1-(azetidin-3-yl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXRFREZQRQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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